molecular formula C15H14N2O4 B13498272 Ethyl 3-nitro-4-(phenylamino)benzoate CAS No. 16588-18-4

Ethyl 3-nitro-4-(phenylamino)benzoate

Cat. No.: B13498272
CAS No.: 16588-18-4
M. Wt: 286.28 g/mol
InChI Key: WWXCJKLKRRUTQB-UHFFFAOYSA-N
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Description

Significance of Arylamine and Nitro-Functionalized Aromatic Systems in Chemical Science

The chemical character of Ethyl 3-nitro-4-(phenylamino)benzoate is largely defined by two key functional groups attached to its aromatic core: the arylamine (specifically, a diphenylamine) and the nitro group.

Arylamines are a cornerstone of chemical science, forming the structural core of countless pharmaceuticals, agrochemicals, dyes, and organic materials. The direct attachment of a nitrogen atom to an aromatic ring imparts unique electronic properties and reactivity. These compounds are crucial intermediates in organic synthesis, often produced by the reduction of the corresponding nitroaromatic compounds. orgsyn.org The nitrogen atom's lone pair of electrons can be delocalized into the aromatic system, activating the ring towards electrophilic substitution. Furthermore, the N-H bond in secondary arylamines like the diphenylamine (B1679370) moiety can participate in important hydrogen bonding interactions, influencing molecular conformation and intermolecular assembly. The synthesis of the C-N bond in arylamines is a field of intense research, with classic methods like the Ullmann condensation and modern palladium- or copper-catalyzed methods such as the Buchwald-Hartwig amination being fundamental reactions in the synthetic chemist's toolkit. wikipedia.org

Nitro-functionalized aromatic systems are equally vital in organic chemistry, primarily serving as versatile synthetic intermediates. nih.gov The nitro group (–NO₂) is strongly electron-withdrawing, which significantly alters the electronic properties of the aromatic ring. This deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring—a reaction pathway crucial for the synthesis of compounds like this compound. The most common and important reaction of aromatic nitro compounds is their reduction to the corresponding primary amines (arylamines), providing a gateway to a vast array of other functional groups and molecular structures. orgsyn.org This nitro-to-amine transformation is a foundational step in the industrial synthesis of many dyes and pharmaceuticals.

Overview of "this compound" as a Model Compound for Advanced Studies

This compound, also known by its IUPAC name ethyl 4-anilino-3-nitrobenzoate, is a multi-functionalized molecule that serves as an excellent model compound for advanced chemical studies. Its structure incorporates the benzoate (B1203000) ester, the nitro group, and a diphenylamine framework, allowing researchers to investigate the interplay of these groups on the molecule's structure, reactivity, and properties.

Detailed research has been conducted on its synthesis and solid-state structure, providing precise data through X-ray crystallography. The compound can be synthesized via a nucleophilic aromatic substitution reaction. One reported method involves heating ethyl 4-chloro-3-nitrobenzoate with aniline (B41778). nih.gov An alternative approach uses ethyl 4-fluoro-3-nitrobenzoate as the starting material, which is reacted with aniline in dichloromethane (B109758) in the presence of a base, N,N-diisopropylethylamine. nih.gov

Crystallographic analysis of the resulting compound provides significant insights into its molecular architecture. nih.gov The study reveals that the two aromatic rings (the benzoate and the phenyl group of the aniline) are not coplanar but are oriented at a significant dihedral angle to each other. The structure is characterized by a strong intramolecular hydrogen bond between the amine proton (N-H) and an oxygen atom of the adjacent nitro group, which locks the local conformation into a stable six-membered ring motif. nih.govnih.gov This type of interaction is of fundamental interest in crystal engineering and in understanding the conformational preferences of substituted diphenylamines. The crystal packing is further stabilized by intermolecular hydrogen bonds and, in some cases, π–π stacking interactions between the aromatic rings of neighboring molecules. nih.gov

The precise structural data obtained from these studies are invaluable for computational chemistry, where such model compounds can be used to validate and refine theoretical models.

Crystal Data and Structure Refinement for Ethyl 4-anilino-3-nitrobenzoate nih.gov
ParameterValue
Empirical FormulaC₁₅H₁₄N₂O₄
Formula Weight286.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.683 (2)
b (Å)9.905 (2)
c (Å)13.698 (3)
β (°)105.05 (3)
Volume (ų)1399.7 (5)
Z4
Temperature (K)294 (2)

Scope and Research Focus of the Outline

This article has focused exclusively on the chemical significance and academic study of this compound. It began with a general introduction to substituted benzoate esters, followed by a detailed discussion of the importance of the arylamine and nitro-aromatic functionalities that constitute the core of the target molecule. The central section provided a specific overview of this compound as a model compound, presenting detailed research findings on its synthesis and, most notably, its molecular and crystal structure as determined by X-ray diffraction. The content has been strictly limited to these areas of fundamental chemical research, providing an authoritative and scientifically grounded perspective on this specific compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16588-18-4

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

ethyl 4-anilino-3-nitrobenzoate

InChI

InChI=1S/C15H14N2O4/c1-2-21-15(18)11-8-9-13(14(10-11)17(19)20)16-12-6-4-3-5-7-12/h3-10,16H,2H2,1H3

InChI Key

WWXCJKLKRRUTQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for "Ethyl 3-nitro-4-(phenylamino)benzoate"

The construction of the this compound scaffold can be approached from two principal retrosynthetic disconnections: formation of the carbon-nitrogen bond via nitration of a pre-existing arylamine, or through the amination of a nitro-substituted aromatic ring.

The introduction of a nitro group onto an aromatic ring through electrophilic aromatic substitution is a fundamental transformation in organic synthesis. In the context of synthesizing this compound, this pathway would involve the direct nitration of ethyl 4-(phenylamino)benzoate. The regiochemical outcome of this reaction is dictated by the directing effects of the two substituents on the benzene (B151609) ring: the phenylamino (B1219803) group (-NHPh) and the ethyl carboxylate group (-COOEt).

The phenylamino group is a potent activating group and is ortho, para-directing due to the resonance donation of the nitrogen lone pair into the aromatic ring. Conversely, the ethyl carboxylate group is a deactivating group and is meta-directing, withdrawing electron density from the ring via both inductive and resonance effects. In cases of competing directing effects, the strongly activating amino group typically governs the position of electrophilic attack. Therefore, nitration of ethyl 4-(phenylamino)benzoate is expected to yield substitution at the positions ortho to the amino group. Since the para position is already occupied by the ester, the primary products would be the 2-nitro and 3-nitro isomers. The formation of the desired 3-nitro isomer is thus a plausible outcome of this synthetic strategy.

A common method for nitration involves the use of a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. grabmyessay.comaiinmr.com The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts. grabmyessay.com

Table 1: Regiochemical Influence of Substituents in Electrophilic Nitration

SubstituentElectronic EffectDirecting Influence
-NHPh (Phenylamino)Activatingortho, para
-COOEt (Ethyl Carboxylate)Deactivatingmeta

The interplay of these electronic effects suggests that the synthesis of this compound via this route is feasible, though it may require careful optimization of reaction conditions to achieve high selectivity for the desired isomer.

An alternative and widely employed strategy for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This pathway entails the reaction of a suitably substituted ethyl 3-nitrobenzoate derivative with aniline (B41778). For a successful SNAr reaction, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group positioned ortho or para to the activating group.

In this context, a common precursor is ethyl 4-halo-3-nitrobenzoate, where the halogen (typically fluorine or chlorine) serves as the leaving group. The nitro group, being a powerful electron-withdrawing group, activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The reaction proceeds by the addition of aniline to the carbon bearing the leaving group, followed by the elimination of the halide ion.

One documented synthesis of ethyl 4-anilino-3-nitrobenzoate (an alternative name for the target compound) utilizes ethyl 4-fluoro-3-nitrobenzoate as the starting material. nih.gov The reaction is carried out in a suitable solvent, such as dichloromethane (B109758), in the presence of a base like N,N-diisopropylethylamine (DIPEA) to neutralize the hydrogen halide formed during the reaction. nih.govnih.gov

Table 2: Key Components in the SNAr Synthesis of this compound

ComponentRoleExample
Aromatic SubstrateElectrophile with a leaving groupEthyl 4-fluoro-3-nitrobenzoate nih.govnih.gov
NucleophileReagent for C-N bond formationAniline nih.gov
BaseAcid scavengerN,N-diisopropylethylamine (DIPEA) nih.govnih.gov
SolventReaction mediumDichloromethane nih.govnih.gov

This synthetic approach is often preferred due to its high regioselectivity, as the position of the leaving group definitively dictates the site of amination.

Beyond the two primary pathways discussed, other synthetic strategies can be envisioned or have been reported for analogous structures. For instance, a route starting from 4-chloro-3-nitrobenzoic acid has been described for a similar structural motif. researchgate.net This would involve an initial amidation or esterification followed by a nucleophilic substitution of the chloro group.

Another potential, though less direct, approach could involve the synthesis of an aniline derivative that is subsequently modified. For example, the reduction of a dinitro compound could be selectively controlled to yield a nitro-aniline, which could then be further functionalized. However, achieving high selectivity in such reductions can be challenging. orgsyn.orgnih.govacs.org

Comparative Analysis of Synthetic Routes:

Synthetic PathwayAdvantagesDisadvantages
Nitration of Ethyl 4-(phenylamino)benzoate Potentially fewer steps if starting material is readily available.Risk of poor regioselectivity leading to isomeric mixtures; potential for over-nitration.
Amination of Ethyl 4-halo-3-nitrobenzoate High regioselectivity; generally good yields. nih.govRequires a pre-functionalized starting material which may add steps to the overall sequence.
Modification of 4-chloro-3-nitrobenzoic acid Utilizes a potentially inexpensive starting material.May involve multiple steps of functional group manipulation. researchgate.net

Reaction Mechanisms of Precursor and Analogous Systems

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting potential side reactions. The synthesis of this compound relies on two fundamental mechanistic classes: electrophilic aromatic substitution and nucleophilic aromatic substitution.

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. grabmyessay.commnstate.edu The mechanism proceeds through a two-step process:

Generation of the Electrophile: In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). aiinmr.com

Electrophilic Attack and Rearomatization: The π-electron system of the aromatic ring acts as a nucleophile and attacks the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. quizlet.com In the final step, a weak base (such as the bisulfate ion or water) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. aiinmr.com

In the case of substituted benzoates, the ester group is deactivating and directs incoming electrophiles to the meta position. This is because the resonance structures of the arenium ion formed from ortho and para attack place a positive charge adjacent to the electron-withdrawing ester group, which is energetically unfavorable. The arenium ion resulting from meta attack avoids this destabilizing interaction. When an activating group like a phenylamino substituent is also present, its powerful ortho, para-directing effect will dominate, leading to a more complex regiochemical outcome that is a balance of the electronic influences of both groups.

The synthesis of this compound via the reaction of ethyl 4-halo-3-nitrobenzoate with aniline proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.com This mechanism is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing strong electron-withdrawing groups.

The SNAr mechanism is generally a two-step addition-elimination process: nih.gov

Nucleophilic Addition: The nucleophile, in this case, aniline, attacks the carbon atom bearing the leaving group (the halogen). This attack is facilitated by the electron-withdrawing nitro group, which delocalizes the negative charge of the resulting intermediate. This resonance-stabilized intermediate is known as a Meisenheimer complex. youtube.com The formation of this intermediate is typically the rate-determining step of the reaction. nih.gov

Elimination of the Leaving Group: The Meisenheimer complex then collapses with the expulsion of the leaving group (halide ion), and the aromaticity of the ring is restored to yield the final product.

The presence of the nitro group ortho to the leaving group is crucial for the stabilization of the Meisenheimer complex through resonance, thereby activating the substrate towards nucleophilic attack. Kinetic studies of reactions involving anilines and activated aromatic systems have provided substantial evidence for this stepwise mechanism, sometimes involving base catalysis in the deprotonation of the initial adduct. dur.ac.uk

Esterification and Transesterification Pathways Relevant to the Benzoate (B1203000) Moiety

The formation of the ethyl benzoate moiety is a critical step in the synthesis of this compound. The most common and direct pathway is the Fischer-Speier esterification of the corresponding carboxylic acid precursor.

Alternatively, transesterification represents another potential pathway for forming the ethyl ester. This method would involve converting a different ester of 3-nitro-4-(phenylamino)benzoic acid (for example, the methyl ester) into the ethyl ester by reacting it with ethanol (B145695) in the presence of a suitable catalyst. Various catalysts are known to promote transesterification, including scandium(III) triflate, silica (B1680970) chloride, and specialized zinc clusters. organic-chemistry.org This approach can be advantageous under certain conditions, particularly when the starting carboxylic acid is difficult to handle or when specific reaction conditions are required.

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing benzoate esters, including analogs of this compound. These approaches aim to reduce waste, avoid harsh reagents, and improve energy efficiency.

Solvent-Free Synthesis and Catalytic Methods

A significant advancement in the green synthesis of related compounds, such as ethyl 4-nitrobenzoate (B1230335), involves the use of solvent-free reaction conditions and heterogeneous catalysts. scirp.org Traditional esterification often relies on corrosive and difficult-to-remove mineral acids like sulfuric acid. scirp.orgresearchgate.net A greener alternative is the use of solid acid catalysts, such as ultradispersed natural zeolites (e.g., H-CL, H-MOR, H-HEU-M, H-PHI). scirp.orgresearchgate.net

These nanoporous materials offer a large surface area and active acid sites, facilitating the esterification of 4-nitrobenzoic acid with ethanol efficiently. scirp.orgresearchgate.net The reaction can be performed in a solvent-free manner, where an excess of ethanol serves as both the reactant and the reaction medium. scirp.org This approach simplifies the work-up process and avoids the use of hazardous organic solvents. The heterogeneous nature of zeolite catalysts also allows for their easy separation from the reaction mixture and potential for recycling, further enhancing the sustainability of the process.

Table 1: Performance of Zeolite Catalysts in Solvent-Free Esterification

CatalystCrystallite SizeConversion of 4-NBA (%)Yield of Ethyl 4-nitrobenzoate (%)Selectivity (%)
H-CL290-480 nm~60-70~55-67>90
H-MOR290-480 nm~60-70~55-67>90
H-HEU-M290-480 nm~60-70~67>90
H-PHI290-480 nm~60-70~55-67>90

Data derived from studies on the synthesis of ethyl 4-nitrobenzoate under solvent-free conditions. scirp.orgresearchgate.net

Application of Ultrasound and Microwave Irradiation in Synthesis

The application of non-conventional energy sources like ultrasound and microwave irradiation has been shown to significantly enhance the synthesis of benzoate esters. ajrconline.organalis.com.my These techniques are considered green because they often lead to dramatically reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating methods. analis.com.my

Microwave-assisted organic synthesis relies on the principle of rapid dielectric heating of the material. scirp.orgresearchgate.net For the esterification of 4-nitrobenzoic acid, irradiating the reaction mixture with microwaves (e.g., 2450 MHz, 300 W) can lead to high conversion rates in a short period. scirp.org

Ultrasound irradiation promotes the reaction through a phenomenon known as acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. scirp.orgresearchgate.net This process generates localized high-temperature and high-pressure zones, which accelerate the chemical reaction. Studies on the synthesis of ethyl 4-nitrobenzoate have demonstrated that ultrasound (e.g., 37 kHz, 330 W) can effectively drive the esterification process. scirp.org

A synergistic effect has been observed when these irradiation techniques are combined with zeolite catalysts, leading to even higher conversions and yields of the desired ester. scirp.orgresearchgate.net This combination of green technologies presents a promising pathway for the efficient and environmentally friendly production of this compound and related compounds.

Table 2: Comparison of Conventional and Green Synthesis Methods

MethodConditionsReaction TimeYield (%)
Conventional Heating (H2SO4 catalyst)Reflux~3-16 hours75-98
Microwave Irradiation (Zeolite catalyst)2450 MHz, 300 W2 hoursup to 67
Ultrasound Irradiation (Zeolite catalyst)37 kHz, 330 W2 hoursup to 67

Data compiled from various synthetic methods for ethyl nitrobenzoate esters. prepchem.comnih.govscirp.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound. Through methods like Fourier Transform Infrared (FTIR) and Raman spectroscopy, the characteristic vibrations of molecular bonds are measured, providing insight into the compound's composition and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups

The FTIR spectrum would be expected to show the following significant peaks:

N-H Stretch: A peak in the region of 3350-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

C-H Aromatic Stretch: Absorption bands typically appear above 3000 cm⁻¹.

C-H Aliphatic Stretch: Bands for the ethyl group would be observed in the 2850-2980 cm⁻¹ region.

C=O Ester Stretch: A strong absorption band is expected around 1720-1740 cm⁻¹ for the carbonyl group of the ethyl ester.

NO₂ Asymmetric and Symmetric Stretch: Two distinct bands are characteristic of the nitro group, an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

C=C Aromatic Ring Stretch: Multiple peaks in the 1400-1600 cm⁻¹ region.

C-N Stretch: This would likely appear in the 1260-1360 cm⁻¹ range.

C-O Ester Stretch: Two bands are expected, one in the 1250-1300 cm⁻¹ region and another in the 1000-1100 cm⁻¹ region.

Interactive Data Table: Predicted FTIR Peaks

Functional GroupPredicted Wavenumber (cm⁻¹)Type of Vibration
Secondary Amine (N-H)3350-3500Stretch
Aromatic C-H>3000Stretch
Aliphatic C-H2850-2980Stretch
Ester (C=O)1720-1740Stretch
Nitro (NO₂)1500-1560Asymmetric Stretch
Nitro (NO₂)1345-1385Symmetric Stretch
Aromatic (C=C)1400-1600Ring Stretch
Amine (C-N)1260-1360Stretch
Ester (C-O)1250-1300 & 1000-1100Stretch

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Similar to FTIR, specific Raman spectroscopic data for Ethyl 3-nitro-4-(phenylamino)benzoate is not available. Raman spectroscopy complements FTIR and is particularly useful for observing non-polar bonds. The highly polarizable nitro group and the aromatic rings are expected to produce strong signals. Key expected Raman shifts would include the symmetric stretch of the nitro group and the breathing modes of the aromatic rings.

Correlation of Experimental and Theoretical Vibrational Spectra

To provide a comprehensive analysis, experimental vibrational spectra (FTIR and Raman) are often correlated with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). This correlation allows for precise assignment of vibrational modes and a deeper understanding of the molecular structure and bonding. However, without experimental data for this compound, such a correlation cannot be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the structure of organic molecules by providing information about the local electronic environment of individual atoms, such as protons (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be complex, with signals corresponding to the protons on the two aromatic rings and the ethyl group.

Predicted signals would include:

Ethyl Group: A quartet for the -CH₂- protons and a triplet for the -CH₃ protons, characteristic of an ethyl ester.

Aromatic Protons: A series of multiplets or distinct signals in the downfield region (typically 6.5-8.5 ppm) corresponding to the protons on the substituted benzoate (B1203000) ring and the phenylamino (B1219803) ring. The exact chemical shifts and coupling patterns would depend on the electronic effects of the nitro, amino, and ester substituents.

Amine Proton (N-H): A broad singlet that may appear over a wide range of chemical shifts and could be exchangeable with D₂O.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton TypePredicted Chemical Shift (ppm)Multiplicity
-CH₃ (Ethyl)1.2-1.5Triplet
-CH₂- (Ethyl)4.2-4.5Quartet
Aromatic H6.5-8.5Multiplets
N-HVariableBroad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal.

The predicted ¹³C NMR spectrum for this compound would show:

Ester Group: A signal for the carbonyl carbon (C=O) in the highly deshielded region (around 165-175 ppm), a signal for the -CH₂- carbon (around 60-65 ppm), and a signal for the -CH₃ carbon (around 14-15 ppm).

Aromatic Carbons: A set of signals in the aromatic region (approximately 110-150 ppm). The carbons directly attached to the nitro group, amino group, and the ester group would have characteristic chemical shifts reflecting the electron-withdrawing and donating nature of these substituents.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon TypePredicted Chemical Shift (ppm)
-CH₃ (Ethyl)~14
-CH₂- (Ethyl)~61
Aromatic C110-150
C=O (Ester)~165

Advanced 2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)

No published studies detailing the use of advanced 2D NMR techniques for the structural confirmation of this compound were found. Such analyses, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in unequivocally assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available experimental data on the UV-Vis absorption spectrum of this compound. A UV-Vis spectroscopic analysis would provide insights into the electronic transitions within the molecule, particularly the π → π* and n → π* transitions associated with the aromatic rings, the nitro group, and the amino linkage.

Fluorescence Spectroscopy for Photophysical Properties (e.g., Quantum Yield, Solvatochromism)

Information regarding the fluorescence properties of this compound, including its fluorescence quantum yield and solvatochromic behavior, is not present in the reviewed literature. Such studies would be valuable for understanding the molecule's emissive properties and its potential applications in areas such as sensing and imaging.

Time-Resolved Spectroscopy for Excited State Dynamics

No data from time-resolved spectroscopic studies on this compound could be located. Time-resolved techniques are crucial for elucidating the dynamics of the molecule's excited states, including processes such as intersystem crossing and internal conversion, which govern its photophysical behavior.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation

A search for single-crystal X-ray diffraction data for this compound did not yield any results. This type of analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing valuable information on bond lengths, bond angles, and intermolecular interactions. For the related compound, Ethyl 3-nitro-4-(propylamino)benzoate, single-crystal X-ray diffraction data is available and reveals details of its molecular conformation and crystal packing. However, this information cannot be directly extrapolated to the phenylamino derivative due to the different steric and electronic properties of the phenyl group compared to the propyl group.

An article on the advanced spectroscopic and structural characterization of this compound cannot be generated as requested.

Detailed searches for crystallographic and spectroscopic data specific to "this compound" did not yield any published structural studies. Consequently, the essential information required to populate the specified sections on its crystal packing, intermolecular interactions, torsion angles, and molecular geometry in the crystalline state is not available in the scientific literature.

While structural data exists for analogous compounds with different alkylamino groups, such as ethyl 3-nitro-4-(propylamino)benzoate and ethyl 4-(tert-butylamino)-3-nitrobenzoate, the strict adherence to the subject compound as per the instructions prevents the inclusion of this related, but distinct, information. Without experimental data on the precise crystal structure of this compound, a scientifically accurate and informative article focusing solely on its advanced structural characterization cannot be produced.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

No published studies were found that detail the optimization of the ground state geometry of Ethyl 3-nitro-4-(phenylamino)benzoate using DFT methods. Such a study would typically provide precise information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

Information regarding the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound, and the corresponding energy gap, is not available in the reviewed literature. These values are fundamental in predicting the chemical reactivity, kinetic stability, and electronic properties of a molecule.

No MEP maps for this compound have been published. An MEP analysis would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its intermolecular interactions and potential sites for chemical reactions.

A Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, intramolecular hydrogen bonding, and hyperconjugative interactions. No studies containing an NBO analysis for this compound were identified.

Calculated thermodynamic properties such as standard enthalpy, entropy, and Gibbs free energy of formation for this compound are not documented in the searched scientific papers.

Molecular Dynamics (MD) Simulations

There is no evidence of Molecular Dynamics (MD) simulations having been performed on this compound. MD simulations would offer a dynamic perspective on the molecule's conformational changes and its interactions with surrounding molecules or a solvent over time.

Conformational Analysis and Flexibility Studies

Conformational analysis of this compound is critical to understanding its three-dimensional structure and flexibility, which are key determinants of its chemical and biological activity. While specific studies on this molecule are not widely available, analysis of closely related structures, such as Ethyl 3-nitro-4-(propylamino)benzoate, provides a strong predictive framework.

Theoretical calculations would investigate the rotational barriers around key single bonds: the C-N bond connecting the phenylamino (B1219803) group to the benzoate (B1203000) ring, the N-C bond of the amine, and the C-C bond of the ethyl ester group. The dihedral angles between the planes of the two aromatic rings and the orientation of the nitro and ester groups relative to the central benzene (B151609) ring are of particular interest.

In a related compound, Ethyl 3-nitro-4-(propylamino)benzoate, crystallographic studies have shown that the nitro group is nearly coplanar with the benzene ring, with a very small dihedral angle of approximately 6.2°. nih.govnih.gov Intramolecular hydrogen bonds, specifically an N—H⋯O interaction between the amine hydrogen and an oxygen of the nitro group, create stable six-membered ring motifs (S(6)). nih.govnih.gov This intramolecular interaction significantly influences the molecule's preferred conformation, restricting the rotation of the substituent groups and promoting a more planar arrangement. It is highly probable that this compound adopts a similar stable conformation stabilized by a corresponding intramolecular N—H⋯O hydrogen bond.

Table 1: Predicted Torsional Angles and Stabilizing Interactions

Parameter Predicted Value/Interaction Consequence
Dihedral Angle (Nitro Group vs. Benzene Ring) Near 0° Increased planarity and electronic conjugation.
Intramolecular Hydrogen Bond N-H···O (between amine and nitro group) Formation of a stable S(6) ring motif, restricted rotation.

Intermolecular Interactions in Solution or Simulated Environments

The behavior of this compound in a condensed phase is governed by a variety of intermolecular interactions. Computational models can simulate these forces in different environments. Key interactions would include:

Hydrogen Bonding: The amine (N-H) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and ester groups can act as acceptors.

π-π Stacking: The presence of two aromatic rings allows for stacking interactions, which would be significant in crystal packing and in non-polar solvents.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electron-withdrawing nitro and ester groups and the electron-donating phenylamino group.

In the solid state of the analogous Ethyl 3-nitro-4-(propylamino)benzoate, neighboring molecules are linked by intermolecular N—H⋯O and short O⋯O interactions. nih.govnih.govresearchgate.net These interactions lead to a stacking arrangement of the molecules. nih.govnih.gov Simulations of this compound in solution would likely show strong interactions with polar protic solvents via hydrogen bonding and with non-polar aromatic solvents through π-π stacking.

Binding Affinity Prediction with Model Receptors (Theoretical Ligand-Protein Interaction Studies)

Theoretical studies can predict the binding affinity of this compound with model protein receptors, offering insights into its potential as a biologically active agent. This process typically involves molecular docking simulations. As an analog of benzocaine (B179285), its interaction with voltage-gated sodium channels could be a subject of such studies. nih.gov

A computational model would first define a binding cavity within a target protein. Docking algorithms would then be used to predict the most stable binding pose of the ligand within this cavity. The binding affinity is then estimated by a scoring function that considers factors like:

Hydrophobic Interactions: Between the aromatic rings of the ligand and non-polar amino acid residues.

Hydrogen Bonds: Formed between the ligand's N-H, C=O, or NO₂ groups and polar residues in the binding site.

Studies on benzocaine analogs have shown that increasing hydrophobicity can lead to a better fit within hydrophobic binding cavities of receptors like sodium channels. nih.gov The phenyl group in this compound would significantly increase its hydrophobicity compared to simpler analogs, potentially enhancing its binding to such sites.

Structure-Property Relationship (SPR) Modeling

SPR models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical or biological properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Descriptors

QSAR and QSPR models for this compound would rely on a set of calculated molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are used to predict its properties or activities. For a molecule like this, relevant descriptors would fall into several categories.

Table 2: Relevant QSAR/QSPR Descriptors for this compound

Descriptor Class Specific Examples Predicted Property
Constitutional Molecular Weight, Atom Count, Rotatable Bond Count General physical properties
Topological Wiener Index, Kier & Hall Connectivity Indices Molecular shape and branching
Geometric Molecular Surface Area, Molecular Volume Size, transport properties
Electronic Dipole Moment, Partial Charges, HOMO/LUMO Energies Reactivity, intermolecular forces

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Membrane permeability, binding affinity |

These descriptors can be calculated using various computational chemistry software packages and used to build predictive models for properties like toxicity, receptor affinity, or solubility. researchgate.netmdpi.com

Prediction of Spectroscopic Parameters

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for their identification and characterization.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. For this compound, key predicted absorptions would include the N-H stretch of the secondary amine (around 3420 cm⁻¹), C-N stretching of the aromatic amine (1200-1350 cm⁻¹), asymmetric and symmetric stretches of the NO₂ group, and the C=O stretch of the ester. libretexts.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be predicted. The protons on the aromatic rings would appear in the aromatic region (~7.0-8.5 ppm), with their exact shifts influenced by the electronic effects of the substituents. The N-H proton would likely be a broad singlet, while the ethyl group protons would show a characteristic quartet and triplet pattern. libretexts.org

UV-Visible Spectroscopy: The presence of the phenylamino group interacting with the nitro-substituted benzene ring is expected to cause a significant bathochromic (red) shift in the UV-Vis absorption maximum compared to benzene. The interaction between the amine's lone pair and the aromatic π-system shifts the absorption to longer wavelengths; for example, aniline's λ_max is shifted to 280 nm from benzene's 256 nm. libretexts.org The additional conjugation and strong acceptor/donor groups in the target molecule would likely push this absorption to even longer wavelengths.

Table 3: Predicted Spectroscopic Data

Spectroscopy Feature Predicted Range/Value
IR N-H Stretch (secondary amine) ~3420 cm⁻¹
C=O Stretch (ester) ~1720 cm⁻¹
NO₂ Stretch (asymmetric) ~1550 cm⁻¹
C-N Stretch (aromatic amine) 1200-1350 cm⁻¹
¹H NMR Aromatic Protons 7.0 - 8.5 ppm
N-H Proton Variable, broad
-CH₂- (ethyl) ~4.4 ppm (quartet)
-CH₃ (ethyl) ~1.4 ppm (triplet)

| UV-Vis | λ_max | >280 nm |

Derivatization, Functionalization, and Scaffold Exploration

Modification of the Ester Moiety

The ethyl ester group is a key site for introducing structural diversity. Standard organic transformations such as hydrolysis, amidation, and transesterification can be employed to modify this part of the molecule.

Hydrolysis: The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 3-nitro-4-(phenylamino)benzoic acid. This reaction is typically achieved under basic conditions through saponification, using an aqueous base like sodium hydroxide, followed by an acidic workup. libretexts.orgmasterorganicchemistry.com The resulting carboxylic acid is a versatile intermediate, primed for a variety of subsequent coupling reactions.

Amidation: Amides can be synthesized from Ethyl 3-nitro-4-(phenylamino)benzoate through several routes. One direct approach involves the reaction of the ester with an amine, often promoted by strong bases or organometallic reagents. rsc.orgmdpi.com However, a more common and often higher-yielding method involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described above. Subsequently, the carboxylic acid is coupled with a primary or secondary amine using standard peptide coupling reagents, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or by converting the acid to a more reactive acyl chloride. lookchemmall.com This two-step sequence allows for the introduction of a wide array of amine-containing substituents.

Transesterification is a powerful method for exchanging the ethyl group of the ester with other alcohol fragments, thereby creating a library of new ester derivatives. ucla.edu This equilibrium-driven reaction is typically performed by treating the parent ester with a different alcohol (e.g., methanol, isopropanol, or benzyl (B1604629) alcohol) in the presence of an acid or base catalyst. libretexts.org Using a large excess of the new alcohol helps to drive the reaction to completion. libretexts.org Various catalysts can facilitate this transformation, including scandium(III) triflate and potassium diphosphate, which are known to be effective for transesterification reactions on benzoate (B1203000) esters. organic-chemistry.org This method allows for the synthesis of methyl, isopropyl, allyl, and other esters from the starting ethyl ester. organic-chemistry.org

Transformations of the Nitro Group

The nitro group is a pivotal functional group, serving both as a handle for further chemical modification and as a conceptual trigger for bioactivation. Its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring. scielo.br

Selective Reduction: The transformation of the nitro group into an amino group is a fundamental and highly useful reaction in organic synthesis. A variety of reagents can achieve this reduction chemoselectively, leaving the ester group intact. organic-chemistry.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or chemical reduction with reagents such as iron in acidic media or a combination of sodium borohydride (B1222165) and a transition metal salt like iron(II) chloride. researchgate.netspast.orgthieme-connect.com The resulting compound, Ethyl 3-amino-4-(phenylamino)benzoate, features a new, nucleophilic amino group that opens up further avenues for functionalization.

Acylation: The newly formed 3-amino group can be readily acylated by reacting it with acyl chlorides or anhydrides to form the corresponding amide. This reaction provides a straightforward method for attaching a wide range of acyl substituents to the benzoate scaffold. nih.govgoogle.com

Diazotization: The aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). lumenlearning.comlibretexts.org This produces a relatively stable arenediazonium salt intermediate. libretexts.org Diazonium salts are exceptionally versatile and can be converted into a wide array of functional groups through reactions like the Sandmeyer reaction, allowing for the introduction of halides (–Cl, –Br), cyano (–CN), and hydroxyl (–OH) groups, thereby displacing the original amino functionality. lumenlearning.comscirp.orgscirp.org

The nitroaromatic moiety is a key feature in the design of hypoxia-activated prodrugs (HAPs). acs.org In environments with low oxygen concentration (hypoxia), which are characteristic of solid tumors, endogenous nitroreductase enzymes can reduce the nitro group. scielo.brscielo.brresearchgate.net This bioreduction process occurs in a stepwise manner, forming nitroso and hydroxylamine (B1172632) intermediates en route to the final amine product. researchgate.net

These highly reactive intermediates, particularly the hydroxylamine, can induce cellular toxicity. scielo.br This mechanism forms the basis of a conceptual chemical trigger: the parent nitro compound is relatively stable and less toxic, but upon selective reduction in the target hypoxic tissue, it is "activated" to a more potent form that can exert a therapeutic effect. researchgate.net This strategy allows for targeted drug action, minimizing damage to healthy, well-oxygenated tissues. acs.org

Modifications of the Phenylamino (B1219803) Moiety

The phenylamino portion of the molecule offers another site for introducing structural diversity. The most practical approach to modifying this moiety is by varying the aniline (B41778) starting material during the initial synthesis of the scaffold.

The synthesis of this compound and its analogues typically involves a nucleophilic aromatic substitution (SNAr) reaction. semanticscholar.org In this process, a precursor like Ethyl 4-chloro-3-nitrobenzoate or Ethyl 4-fluoro-3-nitrobenzoate is treated with a selected aniline (phenylamine). The electron-withdrawing nitro group in the ortho position strongly activates the halide at the C4 position for nucleophilic attack. libretexts.org

By employing a diverse range of substituted anilines in this synthetic step, a library of derivatives with various functional groups on the phenylamino ring can be generated. For example, using 4-methoxyaniline, 4-chloroaniline, or other substituted anilines would result in the corresponding N-aryl derivatives, allowing for systematic exploration of structure-activity relationships related to this part of the molecule. nih.gov

N-Alkylation and N-Acylation Reactions

The secondary amine (N-H) linkage in this compound is a key site for derivatization through N-alkylation and N-acylation. These reactions allow for the introduction of a wide variety of substituents, thereby modifying the compound's steric and electronic properties.

N-Alkylation: The N-alkylation of diarylamines can be achieved using various alkylating agents. The reaction of diphenylamine (B1679370) with alkyl halides such as methyl iodide in solvents like NN-dimethylformamide proceeds via a bimolecular substitution mechanism. bgu.ac.il More modern and efficient methods utilize transition metal catalysts. For instance, ruthenium and palladium complexes can catalyze the N-alkylation of aromatic amines with alcohols, a process that follows a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. chemrxiv.orgnih.gov This method is atom-efficient, producing water as the only byproduct. nih.gov The synthesis of related compounds, such as Ethyl 4-ethylamino-3-nitrobenzoate and Ethyl 3-nitro-4-(propylamino)benzoate, from 4-chloro- or 4-fluoro-3-nitrobenzoate and the corresponding alkylamine demonstrates the feasibility of forming N-alkyl bonds on this scaffold. researchgate.netnih.govnih.gov

N-Acylation: The secondary amine can also readily undergo N-acylation when treated with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This reaction converts the amine into an amide, which significantly alters the electronic properties of the nitrogen atom, making it less basic and changing its directing effect in electrophilic aromatic substitution. A related process is seen in the acetylation of p-aminophenol using acetic anhydride (B1165640) as a preliminary step before nitration. google.com

The following table illustrates potential derivatization reactions at the nitrogen atom:

Table 1: Potential N-Alkylation and N-Acylation Reactions
Reaction TypeReagent/CatalystExpected Product
N-MethylationMethyl iodide (CH₃I) / BaseEthyl 4-(methyl(phenyl)amino)-3-nitrobenzoate
N-EthylationEthanol (B145695) / Ru or Pd catalystEthyl 4-(ethyl(phenyl)amino)-3-nitrobenzoate
N-BenzylationBenzyl alcohol / Ru catalystEthyl 4-(benzyl(phenyl)amino)-3-nitrobenzoate
N-AcetylationAcetyl chloride / BaseEthyl 4-(N-phenylacetamido)-3-nitrobenzoate
N-BenzoylationBenzoyl chloride / BaseEthyl 4-(N-phenylbenzamido)-3-nitrobenzoate

Electrophilic Aromatic Substitution on the Phenyl Ring

The structure of this compound contains two distinct aromatic rings with vastly different reactivities towards electrophilic aromatic substitution (EAS). researchgate.net

The Benzoate Ring: This ring is substituted with a nitro group (-NO₂) and an ethyl ester group (-COOEt) at the meta position relative to each other. Both of these are powerful electron-withdrawing, deactivating groups. lumenlearning.comlibretexts.org They significantly reduce the electron density of the ring, making it extremely unreactive towards electrophiles.

The Phenyl Ring: This ring is attached to the rest of the molecule via a nitrogen atom. The secondary amino group (-NH-) acts as an activating group, donating electron density to this ring through resonance. libretexts.org This effect increases the ring's nucleophilicity, making it the preferred site for EAS. The amino group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the nitrogen atom. libretexts.org

Therefore, EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to occur selectively on the unsubstituted phenyl ring at the ortho and para positions. The reaction begins with the attack of the electron-rich aromatic ring on an electrophile (E⁺), leading to a carbocation intermediate known as an arenium ion. masterorganicchemistry.com This is typically the slow, rate-determining step. masterorganicchemistry.com A subsequent rapid deprotonation step restores aromaticity. masterorganicchemistry.commasterorganicchemistry.com

The table below outlines the predicted major products for common EAS reactions on the phenyl ring of the target compound.

Table 2: Predicted Products of Electrophilic Aromatic Substitution
ReactionReagentsPredicted Major Products (Ortho/Para Isomers)
NitrationHNO₃ / H₂SO₄Ethyl 3-nitro-4-((2-nitrophenyl)amino)benzoate and Ethyl 3-nitro-4-((4-nitrophenyl)amino)benzoate
BrominationBr₂ / FeBr₃Ethyl 4-((2-bromophenyl)amino)-3-nitrobenzoate and Ethyl 4-((4-bromophenyl)amino)-3-nitrobenzoate
Friedel-Crafts AcylationCH₃COCl / AlCl₃Ethyl 4-((2-acetylphenyl)amino)-3-nitrobenzoate and Ethyl 4-((4-acetylphenyl)amino)-3-nitrobenzoate
SulfonationSO₃ / H₂SO₄Ethyl 3-nitro-4-((4-sulfophenyl)amino)benzoate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The scaffold of this compound is suitable for several such transformations.

One potential application is a Buchwald-Hartwig amination reaction at the N-H site, coupling the diarylamine with an aryl halide to form a triarylamine. More commonly, the phenyl ring could first be functionalized via EAS (e.g., bromination, as described in 5.3.2) to introduce a leaving group. The resulting aryl bromide could then serve as a substrate for a variety of cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) to form a new C-C bond, yielding a biaryl structure.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Stille Coupling: Reaction with an organostannane reagent (R-Sn(R')₃) for C-C bond formation.

These reactions offer a highly efficient means to construct complex molecular architectures from the core scaffold. researchgate.net

The following table summarizes potential cross-coupling reactions following initial bromination of the phenyl ring at the para-position.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerGeneral Product Structure
Suzuki CouplingPhenylboronic acidEthyl 4-((4'-phenyl-[1,1'-biphenyl]-4-yl)amino)-3-nitrobenzoate
Sonogashira CouplingPhenylacetyleneEthyl 3-nitro-4-((4-(phenylethynyl)phenyl)amino)benzoate
Stille CouplingTributyl(phenyl)stannaneEthyl 4-((4'-phenyl-[1,1'-biphenyl]-4-yl)amino)-3-nitrobenzoate
Buchwald-Hartwig AminationAniline (on the N-H bond)Ethyl 4-(diphenylamino)-3-nitrobenzoate (forms triphenylamine (B166846) derivative)

Exploration of Structure-Activity Relationships (SAR) in Related Scaffolds (In Vitro/Theoretical Focus)

While specific biological activity data for this compound is not widely published, the diarylamine and diarylamide motifs are present in many biologically active compounds. nih.govnih.govacs.org Therefore, principles of SAR can be explored by examining these related scaffolds.

Design Principles for Modulating Molecular Recognition

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. For scaffolds related to diarylamines, molecular recognition is governed by non-covalent interactions with a biological target, such as a protein or enzyme. Key design principles involve systematically modifying the molecule to optimize these interactions.

Steric Effects: The size and shape of substituents can influence how a molecule fits into a binding pocket. Introducing bulky groups can either enhance binding through favorable van der Waals contacts or cause steric hindrance that prevents binding.

Electronic Effects: Altering the electronic properties of the rings and substituents can modulate electrostatic and hydrogen bonding interactions. For example, introducing hydrogen bond donors (like N-H) or acceptors (like the nitro or ester oxygens) at strategic positions can lead to stronger binding affinity.

Lipophilicity: The compound's solubility in lipids versus water is a critical factor. Modifying substituents can fine-tune the lipophilicity to improve cell permeability and target engagement.

Quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity, providing predictive power for designing new analogues. rsc.org Such models can differentiate between enzymes with different binding site shapes, where binding may be dictated by electronic properties in one case and by lipophilicity and steric factors in another. rsc.org

Influence of Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic landscape of this compound are dominated by the interplay of its substituent groups. These effects can be understood through inductive and resonance effects. libretexts.org

Nitro Group (-NO₂): This is one of the strongest electron-withdrawing groups. It deactivates aromatic rings towards electrophilic attack through both a strong inductive effect (-I) and a powerful resonance effect (-M). researchgate.netresearchgate.net

Ethyl Ester Group (-COOEt): This group is also electron-withdrawing and deactivating, primarily through a resonance effect (-M) and a moderate inductive effect (-I). lumenlearning.com

The cumulative effect of the nitro and ester groups makes the benzoate ring electron-poor and susceptible to nucleophilic aromatic substitution under certain conditions, while the phenylamino group makes the other phenyl ring electron-rich and reactive towards electrophiles.

The electronic influence of substituents can be quantified using Hammett constants (σ), which measure the electron-donating or electron-withdrawing ability of a substituent on a benzene (B151609) ring.

Table 4: Hammett Constants for Relevant Substituents
SubstituentσmetaσparaGeneral Electronic Effect
-NO₂ (Nitro)+0.71+0.78Strongly electron-withdrawing
-COOEt (Ethyl Ester)+0.37+0.45Electron-withdrawing
-NH₂ (Amino)-0.16-0.66Strongly electron-donating
-Br (Bromo)+0.39+0.23Inductively withdrawing, weakly resonance donating

Note: Data for -NHPh is not as common; -NH₂ is shown for its strong +M effect. The phenyl group on the nitrogen would slightly reduce this donating ability.

Potential Academic Research Applications and Future Directions

Design of Novel Functional Molecules

The inherent reactivity and electronic properties of Ethyl 3-nitro-4-(phenylamino)benzoate make it an attractive starting point for the synthesis of more complex and functional molecules.

The core structure of this compound can serve as a valuable scaffold for the construction of a diverse range of organic molecules. Benzoic acid and its derivatives are well-established precursors for many medicinally important heterocyclic compounds. nih.govresearchgate.net For instance, the reduction of the nitro group to an amine would yield an ortho-phenylenediamine derivative, a key intermediate in the synthesis of benzimidazoles, which are a common feature in many pharmaceutical agents. nih.govresearchgate.net

The synthesis of the isomeric compound, ethyl 4-anilino-3-nitrobenzoate, has been reported through the reaction of either ethyl 4-fluoro-3-nitrobenzoate or ethyl 4-chloro-3-nitrobenzoate with aniline (B41778). nih.govnih.gov A similar nucleophilic aromatic substitution approach could be envisioned for the synthesis of this compound.

Starting MaterialReagentReaction TypePotential Product
Ethyl 4-halo-3-nitrobenzoateAnilineNucleophilic Aromatic SubstitutionThis compound
This compoundReducing Agent (e.g., SnCl2, H2/Pd)Nitro Group ReductionEthyl 3-amino-4-(phenylamino)benzoate
Ethyl 3-amino-4-(phenylamino)benzoateCarboxylic Acid or AldehydeCondensation/CyclizationBenzimidazole Derivatives

Diarylamine derivatives are a significant class of compounds in materials science, particularly in the field of optoelectronics. Their electron-donating nature makes them suitable components for organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. The incorporation of a nitro group, which is strongly electron-withdrawing, into the diarylamine structure of this compound could lead to interesting charge-transfer properties.

This "push-pull" electronic structure is a common design strategy for creating molecules with tailored optical and electronic characteristics. The modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is a key aspect of developing new materials for optoelectronic applications. nih.gov Furthermore, nitroaromatic compounds are known to quench the fluorescence of certain materials, a property that can be exploited in the development of chemical sensors. mdpi.com For example, the presence of nitroaromatic compounds can be detected by monitoring the decrease in fluorescence intensity of a sensor molecule. mdpi.comrsc.org

Nitroaromatic compounds have a long history of use in biological research, often as probes to study cellular processes. mdpi.comresearchgate.net The biological activity of many nitroaromatic compounds stems from the enzymatic reduction of the nitro group within cells, which can lead to the formation of reactive intermediates. researchgate.net These intermediates can then interact with cellular macromolecules such as DNA and proteins, allowing researchers to probe their function and mechanisms of action. researchgate.netnih.gov

This compound could potentially be used as an in vitro tool to study the activity of nitroreductase enzymes, which are found in a variety of organisms. researchgate.net By monitoring the metabolism of the compound or its effects on cellular components in a controlled laboratory setting, researchers could gain insights into the mechanisms of these enzymes. The inherent fluorescence of some diarylamine structures could also be advantageous for developing fluorescent probes for bioimaging applications.

Methodological Advancements in Organic Synthesis

The synthesis and derivatization of this compound can also drive the development of new and improved synthetic methodologies.

The presence of multiple reactive sites in this compound—the nitro group, the ester, the secondary amine, and the two aromatic rings—presents opportunities for developing highly selective chemical transformations. A key challenge and area of research is the chemoselective reduction of the nitro group without affecting the ester functionality. Various reagents and catalytic systems have been developed for this purpose, including the use of metal catalysts like indium. orgsyn.org

Furthermore, the two aromatic rings offer different electronic environments, which could be exploited for regioselective reactions such as electrophilic aromatic substitution. The ability to selectively modify one part of the molecule while leaving others intact is a cornerstone of modern organic synthesis.

Functional GroupTransformationPotential OutcomeSelectivity Challenge
Nitro GroupReductionFormation of an amino groupChemoselectivity over the ester group
Ester GroupHydrolysisFormation of a carboxylic acidReaction conditions to avoid side reactions
Aromatic RingsElectrophilic SubstitutionIntroduction of new functional groupsRegioselectivity on either the nitro-containing or phenyl ring
Amino GroupAlkylation/AcylationDerivatization of the diarylamineControlling the degree of substitution

Modern organic synthesis heavily relies on catalytic methods to achieve efficient and selective bond formations. The synthesis of the diarylamine core of this compound is a prime candidate for the application of advanced catalytic C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. These palladium-catalyzed reactions have become powerful tools for the formation of carbon-nitrogen bonds.

Furthermore, catalytic methods can be employed for the derivatization of the molecule. For example, catalytic hydrogenation can be used for the selective reduction of the nitro group. The development of new catalysts that can operate under mild conditions with high selectivity is an ongoing area of research in organic chemistry.

Advanced Spectroscopic Probe Development

The inherent electronic asymmetry of this compound makes it a promising scaffold for the development of sensitive spectroscopic probes that can report on their local environment.

Solvatochromism is the phenomenon where a substance's color, as defined by its absorption or emission spectra, changes with the polarity of the solvent. Push-pull molecules like this compound are prime candidates for exhibiting strong solvatochromic effects.

The ground state of this molecule is less polar than its electronically excited state. Upon absorption of light, there is a significant redistribution of electron density, a process known as intramolecular charge transfer (ICT), from the electron-rich phenylamino (B1219803) group (donor) to the electron-deficient nitrobenzoate portion (acceptor). This leads to an excited state with a much larger dipole moment.

In nonpolar solvents, the energy difference between the ground and excited states is relatively high. However, in polar solvents, the highly polar excited state is stabilized to a greater extent than the less polar ground state. This stabilization lowers the energy gap for the electronic transition. Consequently, less energy is required for excitation, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift). This expected behavior is summarized in the table below.

Table 1: Predicted Solvatochromic Shift of this compound in Solvents of Varying Polarity

SolventRelative PolarityExpected InteractionPredicted Spectral Shift (λmax)
CyclohexaneLowMinimal stabilization of the excited state.Shorter Wavelength (Blue-shifted)
TolueneLow-MediumModerate stabilization.Intermediate Wavelength
AcetoneMedium-HighSignificant stabilization of the polar excited state.Longer Wavelength
AcetonitrileHighStrong stabilization of the polar excited state.Longer Wavelength (Red-shifted)

This pronounced sensitivity to the local dielectric environment makes the compound a potential candidate for use as a probe to characterize the polarity of microenvironments, such as in polymer matrices or biological systems.

Beyond simple solvatochromism, the structure of this compound is conducive to a more complex photophysical process known as Excited State Intramolecular Charge Transfer (ESICT). This often involves a structural rearrangement, such as molecular twisting, in the excited state. For this molecule, the key torsional coordinate would be the C-N bond connecting the phenylamino nitrogen to the benzoate (B1203000) ring.

Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state. If the molecular geometry is favorable, it can then relax into a lower-energy, fully charge-separated state, often referred to as a Twisted Intramolecular Charge Transfer (TICT) state. rsc.org In this TICT state, the phenylamino group is twisted approximately 90° relative to the benzoate ring, which electronically decouples the donor and acceptor moieties and maximizes charge separation. rsc.org

The formation of a TICT state often results in dual fluorescence: a higher-energy emission from the LE state, which is typically more prominent in nonpolar solvents, and a lower-energy, highly red-shifted emission from the TICT state, which is favored in polar solvents that can stabilize the large dipole moment. Investigating this potential using ultrafast transient absorption and time-resolved fluorescence spectroscopy could reveal fundamental details about charge transfer dynamics. Such studies on analogous nitroaromatic push-pull systems have confirmed that twisting motions can occur on ultrafast timescales. rsc.org

Future Research Challenges and Opportunities

Realizing the full potential of this compound requires addressing challenges in its synthesis, understanding its solid-state behavior, and rationally designing improved analogs.

The synthesis of this compound hinges on the formation of a key C-N bond between an aniline derivative and an ethyl 4-halobenzoate precursor. While conceptually straightforward, this N-arylation step presents notable challenges.

Classical Methods (Ullmann Condensation): The traditional approach is the Ullmann condensation, a copper-catalyzed reaction. However, this method often suffers from significant drawbacks, including the need for harsh reaction conditions (high temperatures, often >200°C), stoichiometric amounts of copper, and a limited substrate scope. wikipedia.orgorganic-chemistry.org Such conditions can be incompatible with the ester functional group, potentially leading to hydrolysis or other side reactions.

Modern Methods (Buchwald-Hartwig Amination): A more contemporary and versatile alternative is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction generally proceeds under much milder conditions and has a broader functional group tolerance. wikipedia.org However, challenges remain. The ester group on the benzoate ring could be incompatible with the strong bases (e.g., sodium tert-butoxide) often used in these reactions. libretexts.org Furthermore, the catalyst's performance can be sensitive to the specific ligands and substrates used. Future research would need to focus on optimizing these conditions, likely involving extensive screening of catalysts, ligands, bases, and solvents to achieve a high-yielding and reproducible synthesis suitable for producing the parent compound and its derivatives.

Table 2: Comparison of Synthetic Methods for N-Arylation

MethodCatalystTypical ConditionsAdvantagesPotential Challenges
Ullmann CondensationCopper (Cu)High Temperature (>200°C), Polar SolventsClassic, well-known reaction.Harsh conditions, low functional group tolerance, stoichiometric metal. wikipedia.org
Buchwald-Hartwig AminationPalladium (Pd)Mild Temperature, Anhydrous SolventsHigh yields, broad substrate scope, mild conditions. wikipedia.orgBase incompatibility with ester, catalyst sensitivity, cost. libretexts.org

The behavior of this compound in the solid state—which influences its material properties—is governed by a network of non-covalent intermolecular interactions. Predicting the crystal packing is a significant challenge. Based on its structure and data from close analogs, several key interactions are expected:

Hydrogen Bonding: The secondary amine (N-H) of the phenylamino group can act as a hydrogen bond donor, likely forming N-H···O bonds with the oxygen atoms of the nitro or carbonyl groups on neighboring molecules.

π-π Stacking: The presence of two aromatic rings (the benzoate and the phenylamino substituent) creates a high potential for π-π stacking interactions, where the rings pack face-to-face, contributing significantly to crystal stability.

Other Interactions: Dipole-dipole interactions involving the polar nitro and ester groups will also play a crucial role.

Studies on similar crystal structures, such as para-substituted nitrobenzene (B124822) derivatives, show that these intermolecular forces can cause significant geometric distortions, for instance, by twisting the nitro group out of the plane of the benzene (B151609) ring. mdpi.com This twisting, in turn, alters the electronic conjugation and can directly impact the compound's photophysical properties in the solid state. A key research opportunity lies in using advanced crystallographic analysis and computational modeling to understand and predict how these competing interactions dictate the final supramolecular assembly.

Computational chemistry offers a powerful tool for the rational design of new molecules with tailored properties, avoiding time-consuming trial-and-error synthesis. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly well-suited for studying push-pull chromophores. researchgate.netpku.edu.cn

A future research direction would involve a systematic in silico screening of novel analogs. The process would involve:

Establishing a Baseline: Performing DFT/TD-DFT calculations on the parent this compound molecule to accurately predict its ground and excited-state properties, including its absorption spectrum (HOMO-LUMO gap) and dipole moments.

Systematic Modification: Creating a virtual library of analogs by computationally adding various electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -CN, -CF₃) at different positions on either of the two phenyl rings.

Property Prediction: Calculating the key electronic and optical properties for each designed analog. This allows researchers to predict how specific structural changes will tune the molecule's absorption/emission wavelengths, quantum yield, and sensitivity to solvent polarity.

This computational-first approach enables the pre-selection of the most promising candidates for specific applications—such as a fluorescent probe that absorbs in a particular region of the spectrum—thereby guiding and streamlining future synthetic efforts.

Q & A

Q. Basic Research Focus

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the phenylamino group (δ 6.5–7.5 ppm for aromatic protons) and ethyl ester (δ 1.3–4.3 ppm).
  • X-ray crystallography : Resolves intramolecular hydrogen bonds (N–H···O between the nitro and phenylamino groups) and crystal packing (triclinic system, space group P1P1) .
  • IR spectroscopy : Identifies nitro (1520–1350 cm1^{-1}) and ester (1700–1750 cm1^{-1}) functional groups.

How do the nitro and phenylamino substituents influence intermolecular interactions in the crystal lattice?

Advanced Research Focus
The nitro group participates in intramolecular hydrogen bonding with the adjacent phenylamino N–H, stabilizing the planar conformation. Intermolecular interactions include weak C–H···O bonds between the ester carbonyl and aromatic protons, forming a stacked arrangement along the crystallographic aa-axis. These interactions contribute to the compound’s low solubility in nonpolar solvents .

What is the role of the nitro group in directing subsequent chemical transformations (e.g., reduction or cyclization)?

Advanced Research Focus
The nitro group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution at the para position relative to the phenylamino group. Reduction of the nitro group to an amine (e.g., using H2_2/Pd-C) yields a diamine intermediate, enabling cyclization to heterocycles like benzimidazoles. Steric hindrance from the ethyl ester must be considered during these transformations .

How should researchers address discrepancies in reported reaction yields for derivatives of this compound?

Data Contradiction Analysis
Discrepancies often stem from:

  • Purity of starting materials : Impurities in phenylamine or chloro precursors reduce yields.
  • Solvent dryness : Traces of water in THF promote hydrolysis.
  • Crystallization efficiency : Ethanol purity affects recrystallization yield.
    To resolve, standardize reagents (≥99% purity), use molecular sieves for solvents, and optimize recrystallization conditions (e.g., cooling rate, solvent ratio) .

What computational methods are suitable for modeling the electronic effects of substituents on this compound?

Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, highlighting the nitro group’s electron-withdrawing effect and the phenylamino group’s resonance donation. Molecular dynamics simulations can model solvation effects and conformational stability. These tools aid in designing derivatives with tailored reactivity .

How does the steric bulk of the ethyl ester influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus
The ethyl ester’s steric hindrance limits accessibility to the aromatic ring’s ortho positions. In Suzuki-Miyaura couplings, bulky palladium catalysts (e.g., SPhos-Pd) improve efficiency by mitigating steric clashes. Alternatively, saponification of the ester to a carboxylic acid reduces bulk but requires pH-controlled conditions to prevent nitro group reduction .

What are the challenges in scaling up the synthesis of this compound for bulk material studies?

Q. Advanced Research Focus

  • Exothermic reactions : Substitution reactions in THF require controlled addition of phenylamine to prevent thermal runaway.
  • Purification bottlenecks : Recrystallization becomes inefficient at larger scales; column chromatography or fractional distillation may be needed.
  • Waste management : Triethylamine hydrochloride byproducts require neutralization before disposal .

How can researchers validate the biological activity of this compound derivatives without commercial bias?

Q. Methodological Focus

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains.
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess selectivity.
  • Docking studies : Model interactions with target enzymes (e.g., dihydrofolate reductase) to guide structural optimization .

Notes

  • Crystal data from and synthetic protocols from are prioritized for methodological rigor.
  • Advanced questions emphasize mechanistic analysis, data validation, and interdisciplinary approaches.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.